molecular formula C20H22FNO3 B6561621 2-(2-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide CAS No. 1091042-60-2

2-(2-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide

Cat. No.: B6561621
CAS No.: 1091042-60-2
M. Wt: 343.4 g/mol
InChI Key: QKDCRNWSOQFRNG-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide is an organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 2-(2-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 2-fluorophenol with an appropriate acylating agent to form 2-(2-fluorophenoxy)acetyl chloride. This intermediate is then reacted with N-[(4-phenyloxan-4-yl)methyl]amine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-(2-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Scientific Research Applications

2-(2-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance its binding affinity to these targets, while the phenyloxan-4-yl group can influence its overall stability and solubility. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(2-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO3/c21-17-8-4-5-9-18(17)25-14-19(23)22-15-20(10-12-24-13-11-20)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDCRNWSOQFRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)COC2=CC=CC=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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